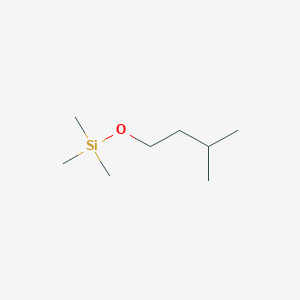
Silane, (isopentyloxy)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (isopentyloxy)trimethyl-, also known as isopentyltrimethoxysilane, is a silane coupling agent that is widely used in scientific research. It is a colorless liquid with a molecular formula of C9H22O3Si and a molecular weight of 206.36 g/mol. Silane coupling agents are used to improve the adhesion between inorganic and organic materials, and isopentyltrimethoxysilane is one of the most commonly used silane coupling agents.
Mecanismo De Acción
The mechanism of action of Silane, (isopentyloxy)trimethyl-methoxysilane is based on its ability to form covalent bonds with both inorganic and organic materials. This allows it to act as a bridge between the two materials, improving the adhesion between them.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Silane, (isopentyloxy)trimethyl-methoxysilane. However, it is not believed to have any significant toxicological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Silane, (isopentyloxy)trimethyl-methoxysilane is its ability to improve the adhesion between inorganic and organic materials. This makes it a valuable tool in the development of new materials and coatings. However, it is important to note that the effectiveness of Silane, (isopentyloxy)trimethyl-methoxysilane can be influenced by a variety of factors, including the type of materials being bonded, the application method, and the curing conditions.
Direcciones Futuras
There are several potential future directions for research on Silane, (isopentyloxy)trimethyl-methoxysilane. One area of interest is the development of new applications for the compound, particularly in the field of nanotechnology. Additionally, there is potential for further research into the mechanisms of action of Silane, (isopentyloxy)trimethyl-methoxysilane, as well as its interactions with other materials. Finally, there is a need for further research into the toxicity and environmental impact of Silane, (isopentyloxy)trimethyl-methoxysilane, particularly as its use becomes more widespread.
Métodos De Síntesis
Isopentyltrimethoxysilane can be synthesized through the reaction between isopentanol and trimethoxysilane in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through distillation.
Aplicaciones Científicas De Investigación
Isopentyltrimethoxysilane is widely used in scientific research as a silane coupling agent. It is commonly used to improve the adhesion between inorganic materials, such as glass and ceramics, and organic materials, such as polymers. This makes it a valuable tool in the development of new materials and coatings.
Propiedades
Número CAS |
18246-56-5 |
|---|---|
Nombre del producto |
Silane, (isopentyloxy)trimethyl- |
Fórmula molecular |
C8H20OSi |
Peso molecular |
160.33 g/mol |
Nombre IUPAC |
trimethyl(3-methylbutoxy)silane |
InChI |
InChI=1S/C8H20OSi/c1-8(2)6-7-9-10(3,4)5/h8H,6-7H2,1-5H3 |
Clave InChI |
ZYQPBYVVLYYAQX-UHFFFAOYSA-N |
SMILES |
CC(C)CCO[Si](C)(C)C |
SMILES canónico |
CC(C)CCO[Si](C)(C)C |
Sinónimos |
(3-Methylbutoxy)trimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



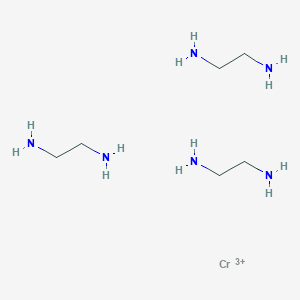
![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)
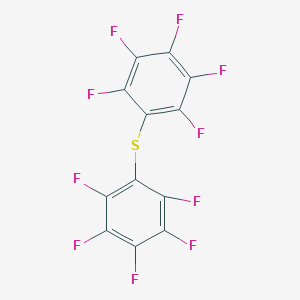
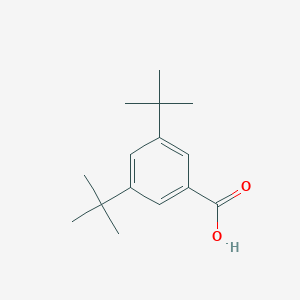
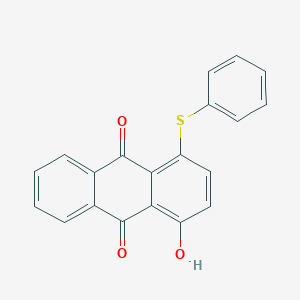
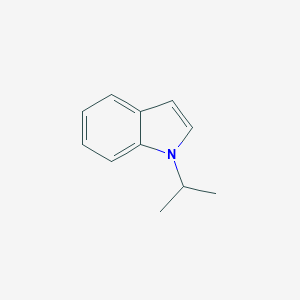
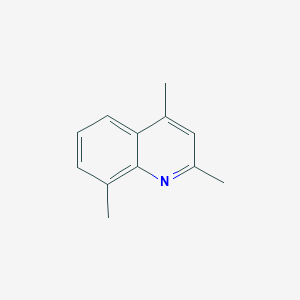
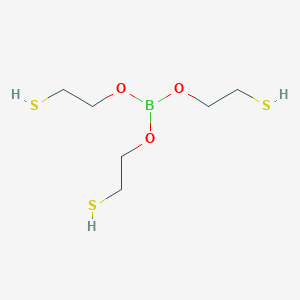
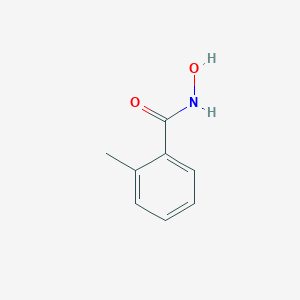
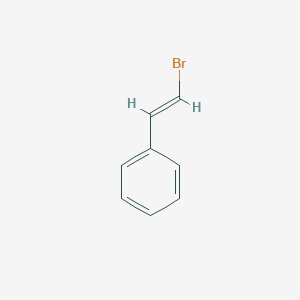
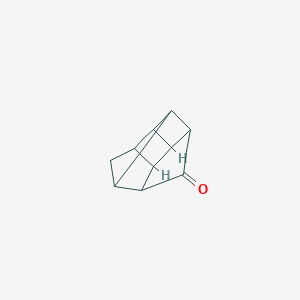
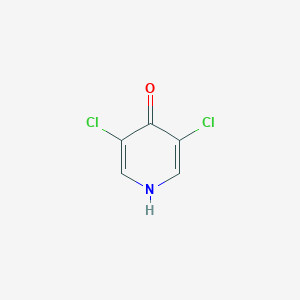
![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)
